molecular formula C27H35N3O5 B611462 7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide CAS No. 2018300-62-2

7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide

Cat. No. B611462
CAS RN: 2018300-62-2
M. Wt: 481.593
InChI Key: CUJLWYCUPPPASA-NRFANRHFSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzoxazepine ring, a piperidine ring, and a propanoyl group. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex, with multiple rings and functional groups. The presence of the benzoxazepine and piperidine rings, in particular, suggests a three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the propanoyl group could potentially undergo reactions typical of carboxylic acids and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple oxygen atoms suggests that it might have some degree of polarity .

Scientific Research Applications

Synthesis Methodologies

  • Practical Synthesis of Orally Active CCR5 Antagonists : This paper by Ikemoto et al. (2005) discusses a practical method for synthesizing orally active CCR5 antagonists, relevant to the chemical compound . They developed a new, cost-effective method without chromatographic purification (Ikemoto et al., 2005).

  • Synthesis of Bridged 3-Benzazepine Derivatives : Gentles et al. (1991) conducted a study on the synthesis of bridged 3-benzazepine derivatives, which are structurally related to the compound . They focused on creating conformationally restricted dopamine analogues (Gentles et al., 1991).

  • Synthesis of Thieno[2,3-b][1,5]benzoxazepine Derivatives : Kohara et al. (2002) synthesized a series of thieno[2,3-b][1,5]benzoxazepine derivatives. These compounds are thienoanalogues of loxapine, a potent antipsychotic drug, indicating potential applications in psychiatric medicine (Kohara et al., 2002).

Chemical Properties and Applications

  • Analysis of Benzazepine Derivatives : Guerrero et al. (2014) examined four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid. Their study provides insights into the hydrogen-bonded assembly of these compounds in various dimensions, which is crucial for understanding their chemical behavior (Guerrero et al., 2014).

  • Biological Activity of Benzodifuranyl, 1,3,5-Triazines, and Oxadiazepines Derived from Similar Compounds : A study by Abu‐Hashem et al. (2020) on novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents provides insights into potential biological activities of structurally similar compounds (Abu‐Hashem et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activities. This could involve in vitro studies, in vivo studies, and potentially even clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

7-(3,5-dimethoxyphenyl)-N-[(3S)-1-methylpiperidin-3-yl]-4-propanoyl-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5/c1-5-25(31)30-9-10-35-26-20(16-30)11-18(19-12-22(33-3)15-23(13-19)34-4)14-24(26)27(32)28-21-7-6-8-29(2)17-21/h11-15,21H,5-10,16-17H2,1-4H3,(H,28,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJLWYCUPPPASA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)NC3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)N[C@H]3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide
Reactant of Route 2
Reactant of Route 2
7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide
Reactant of Route 3
Reactant of Route 3
7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide
Reactant of Route 4
Reactant of Route 4
7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide
Reactant of Route 5
Reactant of Route 5
7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide
Reactant of Route 6
Reactant of Route 6
7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide

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